molecular formula C10H8Cl3NOS B12137732 3-(1,3-Benzothiazol-2-yl)-1,1,1-trichloropropan-2-ol CAS No. 4146-26-3

3-(1,3-Benzothiazol-2-yl)-1,1,1-trichloropropan-2-ol

Cat. No.: B12137732
CAS No.: 4146-26-3
M. Wt: 296.6 g/mol
InChI Key: ZWEVYWZFCYKBJY-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-1,1,1-trichloropropan-2-ol is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

The synthesis of 3-(1,3-Benzothiazol-2-yl)-1,1,1-trichloropropan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with trichloroacetaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

3-(1,3-Benzothiazol-2-yl)-1,1,1-trichloropropan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-1,1,1-trichloropropan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential cellular processes, resulting in the antimicrobial or anticancer effects observed with this compound .

Comparison with Similar Compounds

3-(1,3-Benzothiazol-2-yl)-1,1,1-trichloropropan-2-ol can be compared with other benzothiazole derivatives such as:

Properties

CAS No.

4146-26-3

Molecular Formula

C10H8Cl3NOS

Molecular Weight

296.6 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1,1,1-trichloropropan-2-ol

InChI

InChI=1S/C10H8Cl3NOS/c11-10(12,13)8(15)5-9-14-6-3-1-2-4-7(6)16-9/h1-4,8,15H,5H2

InChI Key

ZWEVYWZFCYKBJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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